(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20ClN5O2 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18ClN5O, with a molecular weight of approximately 335.80 g/mol. The structure features an isoxazole ring, a triazole moiety, and a pyrrolidine group, which contribute to its pharmacological properties.
Research indicates that compounds containing isoxazole and triazole structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the chlorophenyl group may enhance lipophilicity, aiding in cellular uptake and interaction with biological targets.
Antimicrobial Activity
Studies have demonstrated that derivatives of isoxazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains by inhibiting cell wall synthesis and disrupting cellular functions. A study reported that certain isoxazole derivatives inhibited the growth of Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .
Anticancer Activity
The anticancer potential of this compound can be attributed to its ability to induce apoptosis in cancer cells. Research has shown that triazole-containing compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For example, a related compound demonstrated IC50 values of approximately 10 μM against human breast cancer cell lines .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that isoxazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. A recent investigation revealed that similar compounds reduced the levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .
Data Tables
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various isoxazole derivatives against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The compound exhibited significant activity with an MIC comparable to conventional antibiotics.
- Cancer Cell Apoptosis : Another investigation focused on the effect of triazole-containing compounds on apoptosis in colon cancer cells. The results indicated that treatment with these compounds led to increased caspase-3 activity, suggesting induction of apoptosis through intrinsic pathways.
- Inflammation Modulation : In a model of lipopolysaccharide-induced inflammation, administration of the compound resulted in decreased levels of inflammatory mediators and improved tissue integrity, highlighting its therapeutic potential in inflammatory diseases.
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-12-18(19(23-28-12)15-4-2-3-5-16(15)21)20(27)25-9-8-14(10-25)26-11-17(22-24-26)13-6-7-13/h2-5,11,13-14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCNYNJZGLYMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.